molecular formula C8H6BrN3O2 B8120560 Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate

Cat. No.: B8120560
M. Wt: 256.06 g/mol
InChI Key: YBTXISNQOPMXFF-UHFFFAOYSA-N
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Description

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate, involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This method uses enaminonitriles and benzohydrazides in a tandem reaction that involves transamidation, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The optimal reaction conditions involve using the reactants in dry toluene under microwave irradiation at 140°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave irradiation and eco-friendly reagents makes the process scalable and suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Condensation Reactions: The compound can participate in condensation reactions with other reagents to form more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the triazolopyridine ring.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyridines, while condensation reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, which are involved in various cellular pathways . By inhibiting these enzymes, the compound can modulate biological processes and exert its therapeutic effects.

Comparison with Similar Compounds

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-7(13)5-3-2-4-6-10-8(9)11-12(5)6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTXISNQOPMXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=NC(=NN21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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